molecular formula C11H12F3N3O3S B2875969 2-((2-morpholino-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899948-54-0

2-((2-morpholino-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B2875969
CAS RN: 899948-54-0
M. Wt: 323.29
InChI Key: LGSSKMMBYNLBGX-UHFFFAOYSA-N
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Description

2-((2-morpholino-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological assays.

Scientific Research Applications

Antitumor Activities

Research has identified a series of compounds synthesized from morpholino derivatives showing promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These compounds exhibited significant antitumor properties, with some showing lower IC50 values, indicating higher efficacy compared to standard drugs like cisplatin (Muhammad et al., 2017).

Antimicrobial Activity

A study on synthesized pyrimidine-triazole derivatives from a morpholine molecule revealed antimicrobial activity against selected bacterial and fungal strains. This work highlights the compound's potential as a precursor in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Anti-Inflammatory and Analgesic Agents

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, including morpholine derivatives, showcasing their anti-inflammatory and analgesic properties. These findings suggest the compound's utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Inhibitors of the PI3K-AKT-mTOR Pathway

Research discovered a non-nitrogen containing morpholine isostere within the PI3K-AKT-mTOR pathway inhibitors. This highlights the compound's significance in designing selective dual inhibitors for cancer therapy (Hobbs et al., 2019).

Molecular Docking Studies

Computational studies supported the biological activity results of morpholine-based heterocycles, demonstrating their potential in designing compounds with specific antitumor activities through molecular docking approaches (Muhammad et al., 2017).

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3S/c12-11(13,14)7-5-8(18)16-10(15-7)21-6-9(19)17-1-3-20-4-2-17/h5H,1-4,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSKMMBYNLBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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